2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one
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Overview
Description
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring and a phenyl group
Preparation Methods
The synthesis of 2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one typically involves aldol condensation reactions. One common method involves the reaction of furfural with cyclopentanone in the presence of a solid-base catalyst such as potassium fluoride impregnated alumina. The reaction conditions include a temperature of 333 K and a reaction time of 2 hours, resulting in a high yield of the desired product .
Chemical Reactions Analysis
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of high-quality biofuels and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one can be compared with similar compounds such as:
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclohexan-1-one: This compound has a similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2-(4-Acetylphenyl)methylcyclopentan-1-one: This compound has an acetyl group instead of the dimethyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
78530-94-6 |
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Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one |
InChI |
InChI=1S/C18H24O2/c1-18(2,3)17(20)12-15(13-8-5-4-6-9-13)14-10-7-11-16(14)19/h4-6,8-9,14-15H,7,10-12H2,1-3H3 |
InChI Key |
KXLCMUQWMOVSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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